8-Methylquinoline-2-carbaldehyde
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Overview
Description
8-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a methyl group at the 8th position and an aldehyde group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 2nd position of 8-methylquinoline . Another method involves the Friedländer synthesis, which combines aniline and a carbonyl compound under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group at the 8th position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 8-Methylquinoline-2-carboxylic acid.
Reduction: 8-Methylquinoline-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
8-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methylquinoline-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death . The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, affecting their function .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and aldehyde groups.
8-Methylquinoline: Similar structure but without the aldehyde group.
2-Quinolinecarbaldehyde: Similar structure but without the methyl group.
Uniqueness: 8-Methylquinoline-2-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
8-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-9-5-6-10(7-13)12-11(8)9/h2-7H,1H3 |
InChI Key |
MNRCIPOFTIYSAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C=O |
Origin of Product |
United States |
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